5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole

Lipophilicity Drug-likeness Membrane permeability

Researchers needing balanced lipophilicity for CNS or intracellular targets face limited oxadiazole scaffolds. This 1,2,4-oxadiazole offers a distinct XLogP3 of 2.9-0.3-0.4 log units above benzyl analogs-enabling superior passive permeability. Key features: • Reactive 5-chloromethyl group for nucleophilic substitution (thiols, amines, phenols) • Ortho-methylbenzyl substituent adds steric bulk for target selectivity • GHS Eye Dam. 1 (H318); verify PPE compatibility before ordering • ≥95% purity, immediate dispatch for medicinal chemistry and PROTAC linker development

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 1247572-99-1
Cat. No. B1522529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
CAS1247572-99-1
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2=NOC(=N2)CCl
InChIInChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-10-13-11(7-12)15-14-10/h2-5H,6-7H2,1H3
InChIKeyCASXRBXDYGZQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole (CAS 1247572-99-1, PubChem CID 50928512) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole family, characterized by a chloromethyl group at the 5-position and a 2-methylbenzyl substituent at the 3-position of the oxadiazole ring [1]. With a molecular formula of C11H11ClN2O, a molecular weight of 222.67 g/mol, and a computed XLogP3 of 2.9, this compound serves as a versatile synthetic intermediate whose reactive chloromethyl handle enables nucleophilic substitution chemistry for generating diverse derivative libraries [1]. The compound is listed in the ECHA C&L Inventory under EC Number 849-836-5 with notified GHS classifications including Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [2]. Commercially available from multiple vendors at ≥95% purity, this compound is positioned as a building block for medicinal chemistry and agrochemical research programs requiring functionalized 1,2,4-oxadiazole scaffolds .

1
Chloromethyl electrophilic handle for nucleophilic substitution derivatization
Reported class-level yields: 46–66% for phenol alkylation
2
ortho-Methylbenzyl substituent provides steric and conformational differentiation
3 rotatable bonds; XLogP3 2.9 for lipophilicity-tuned library design
3
1,2,4-Oxadiazole scaffold for medicinal chemistry and agrochemical building-block workflows
Metabolically stable bioisostere of ester/amide; compatible with automated synthesis platforms

Why Generic Substitution of This Oxadiazole Fails


Within the 3,5-disubstituted-1,2,4-oxadiazole chemical space, ostensibly similar analogs differing only in the presence or position of a single methyl group or a methylene bridge can exhibit measurably divergent physicochemical properties, conformational behavior, and safety profiles. The target compound's unique combination of an ortho-methylbenzyl substituent at position 3—incorporating both a benzylic methylene spacer and an ortho-methyl group on the aromatic ring—creates a lipophilicity and conformational flexibility profile that is not replicated by the simpler 3-benzyl analog (CAS 51802-77-8, lacking the ortho-methyl) or the 3-(2-methylphenyl) analog (CAS 60580-24-7, lacking the methylene bridge) [1][2]. These differences affect solubility, membrane permeability, and target binding in biological systems, while also altering GHS hazard classifications in ways that directly impact laboratory handling requirements and procurement compliance [3]. Generic substitution without quantitative justification therefore risks introducing uncontrolled variables in both synthetic and biological workflows.

Target
5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
XLogP3 2.9 · 3 rotatable bonds · Eye Dam. 1 (H318) · MW 222.67
Analog A
3-Benzyl analog (CAS 51802-77-8): XLogP3 2.5, Eye Irrit. 2A only — lipophilicity and GHS profile may shift
ΔXLogP3 = –0.4; lower eye hazard category alters PPE requirements
Analog B
3-(2-Methylphenyl) analog (CAS 60580-24-7): 2 rotatable bonds — conformational sampling may differ
Lacks benzylic methylene spacer; reduced flexibility may limit binding-competent conformations

Quantitative Differentiation Against Closest Analogs


Lipophilicity Advantage of the ortho-Methylbenzyl Substituent

The target compound exhibits an XLogP3 value of 2.9, which is +0.4 log units higher than the 3-benzyl analog (CAS 51802-77-8, XLogP3 = 2.5) and +0.3 log units higher than the 3-(2-methylphenyl) analog (CAS 60580-24-7, XLogP3 = 2.6), as computed by the PubChem XLogP3 3.0 algorithm [1]. This increase in computed lipophilicity is attributable to the combined effect of the ortho-methyl group on the phenyl ring and the benzylic methylene spacer, both of which contribute additional hydrophobic surface area relative to the unsubstituted benzyl or directly-attached 2-methylphenyl comparators. In drug discovery contexts where a 0.5 log unit shift in logP can significantly alter membrane permeability and oral absorption, this 0.3–0.4 unit difference represents a meaningful differentiation for compound selection in library design [2][3].

Lipophilicity
Cross-study comparable
XLogP3 = 2.9
Δ +0.4 vs. 3-benzyl analog (2.5) · Δ +0.3 vs. 3-(2-methylphenyl) analog (2.6)
Reported lipophilicity differentiation for library design
Computed by XLogP3 3.0; 0.3–0.4 log unit shift may affect membrane permeability context
Lipophilicity Drug-likeness Membrane permeability ADME Oxadiazole SAR

Conformational Flexibility from the Benzylic Methylene Spacer

The target compound possesses 3 rotatable bonds (as computed by Cactvs 3.4.8.18 via PubChem), compared to only 2 rotatable bonds for the 3-(2-methylphenyl) analog (CAS 60580-24-7, CID 2517655), which lacks the benzylic methylene spacer [1]. This additional freely rotatable bond—the methylene bridge connecting the oxadiazole ring to the 2-methylphenyl group—provides greater conformational sampling capacity. In molecular recognition events, this added flexibility can enable the compound to adopt binding-competent conformations that the more rigid directly-attached phenyl analog cannot access [2]. The 3-benzyl analog (CAS 51802-77-8) also has 3 rotatable bonds but lacks the ortho-methyl substituent, making the target compound unique in simultaneously offering conformational flexibility and steric/electronic ortho-substitution effects [1].

Conformational flexibility
Cross-study comparable
3 rotatable bonds
Δ +1 vs. 3-(2-methylphenyl) analog (2 bonds) · same count as 3-benzyl analog but with ortho-methyl differentiation
Supports conformational sampling for structure-based design
Cactvs 3.4.8.18; benzylic methylene enables additional rotational degree of freedom
Conformational flexibility Rotatable bonds Molecular recognition Entropic penalty Oxadiazole scaffold

GHS Eye Damage Severity Versus 3-Benzyl Analog

According to notified classifications in the ECHA C&L Inventory, the target compound carries Eye Dam. 1 (H318: Causes serious eye damage) and Skin Irrit. 2 (H315) classifications, identical to the 3-(2-methylphenyl) analog (CAS 60580-24-7) [1][2]. Critically, the 3-benzyl analog (CAS 51802-77-8) is classified only as Eye Irrit. 2A (H319: Causes serious eye irritation)—a categorically less severe ocular hazard classification [3]. This means that laboratories handling the target compound must implement more stringent eye protection protocols (Danger signal word, GHS05 corrosion pictogram) compared to the 3-benzyl analog (Warning signal word, GHS07 exclamation mark). For procurement in high-throughput or automated synthesis environments where hazard classification uniformity across a compound library affects workflow design, this difference has direct operational and compliance implications.

GHS eye hazard
Head-to-head
Eye Dam. 1 (H318) · Danger
Target vs. 3-benzyl analog: Eye Irrit. 2A (H319) · Warning — categorically less severe
GHS classification context may affect procurement and handling protocols
ECHA C&L Inventory; 1 notifier for target, 39 reports for 3-benzyl analog
GHS classification Laboratory safety Eye damage Hazard assessment Chemical procurement compliance

Molecular Weight and Heavy Atom Count Differentiation

The target compound (MW = 222.67 g/mol, 15 heavy atoms) carries an additional 14 Da and one extra heavy atom (the benzylic CH2 carbon) compared to the 3-benzyl analog (CAS 51802-77-8, MW = 208.64 g/mol, 14 heavy atoms) and the 3-(2-methylphenyl) analog (CAS 60580-24-7, MW = 208.64 g/mol, 14 heavy atoms) [1]. This molecular weight increment, while modest, places the target compound closer to the upper boundary of the 'fragment-like' space (MW ≤ 250 Da) and further from 'lead-like' benchmarks. In fragment-based drug discovery, where every heavy atom contributes to ligand efficiency metrics, this 14 Da penalty must be justified by commensurate gains in potency or selectivity. Conversely, in scaffold-hopping or library enumeration contexts, the additional CH2 unit provides a synthetic handle for further derivatization that is absent in the directly-attached phenyl analog [2].

Molecular weight
Cross-study comparable
MW 222.67 g/mol · 15 heavy atoms
Δ +14.03 g/mol (+6.7%) · Δ +1 heavy atom vs. both comparators (208.64 g/mol, 14 atoms)
Fragment-to-lead property context for library enumeration
PubChem 2.2; modest MW increment near fragment-like upper boundary (MW ≤250)
Molecular weight Heavy atom count Lead-likeness Fragment-based drug design Property-based optimization

Synthetic Utility of the 5-Chloromethyl Reactive Handle

The 5-chloromethyl group on the 1,2,4-oxadiazole ring serves as a reactive electrophilic handle for nucleophilic substitution reactions, enabling the synthesis of diverse thioether, ether, and amine derivatives. A preparative procedure developed for the class of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles (to which the target compound belongs) demonstrated alkylation of substituted phenols in the K2CO3/KI/DMF system, yielding 3-aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles in 46–66% yields [1]. Additionally, these chloromethyl intermediates have been employed to generate coumarin-1,2,4-oxadiazole hybrids with in vivo anticonvulsant activity, where the identity of the 3-aryl substituent directly influenced both potency and neurotoxicity profiles [2]. The target compound's specific 2-methylbenzyl substituent at position 3 distinguishes it from general 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole building blocks by providing a sterically and electronically differentiated aromatic group that can modulate the reactivity of the chloromethyl center and the biological properties of downstream derivatives [3].

Synthetic utility
Class-level
Phenol alkylation: 46–66% yield (class-level)
K2CO3/KI/DMF system · 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole class
Supports derivatization workflow; target-specific yields require verification
No specific yield data for target; individual substituent effects not systematically reported
Nucleophilic substitution Building block Synthetic chemistry Derivatization Oxadiazole functionalization

Optimal Research and Industrial Application Scenarios


Medicinal Chemistry Libraries Requiring Enhanced Lipophilicity

The target compound's XLogP3 of 2.9—exceeding the 3-benzyl analog (2.5) and 3-(2-methylphenyl) analog (2.6) by 0.3–0.4 log units [1]—positions it as a preferred building block for CNS-penetrant compound libraries or programs targeting intracellular hydrophobic binding pockets. The ortho-methyl group on the benzyl substituent provides additional steric bulk that can enhance target selectivity through shape complementarity. Researchers constructing focused libraries for GPCR, kinase, or nuclear receptor targets where balanced lipophilicity is critical should preferentially select this scaffold over the less lipophilic benzyl or phenyl analogs when passive permeability is a project requirement [2].

Covalent Inhibitor and PROTAC Linker Chemistry

The 5-chloromethyl group provides a reactive electrophilic site suitable for nucleophilic displacement by thiols, amines, or phenols, enabling conjugation to warhead moieties, E3 ligase ligands, or linker elements. The 2-methylbenzyl substituent at position 3 contributes to the overall physicochemical profile of the resulting conjugate—specifically influencing lipophilicity and conformational flexibility (3 rotatable bonds vs. 2 for the directly-attached phenyl analog) [1]. For PROTAC design, where linker composition critically affects ternary complex formation and cellular permeability, the additional methylene spacer and ortho-methyl group in the target compound offer a differentiated vector for ternary complex optimization compared to simpler oxadiazole building blocks [3].

Agrochemical Lead Generation for Lipophilicity-Dependent Uptake

The 1,2,4-oxadiazole scaffold is recognized as a metabolically stable bioisostere of ester and amide functionalities, with the oxadiazole ring resisting hydrolytic degradation while maintaining hydrogen-bond acceptor capacity [1]. In agrochemical research, where compound lipophilicity directly influences cuticular penetration in plants and insects, the target compound's elevated XLogP3 (2.9) compared to the 3-benzyl analog (2.5) makes it a strategically advantageous intermediate for generating fungicidal or insecticidal leads requiring enhanced foliar uptake [2]. The chloromethyl handle further enables late-stage diversification to optimize species selectivity.

High-Throughput Synthesis with Hazard Classification Awareness

The target compound carries a GHS Eye Dam. 1 (H318) classification with a Danger signal word, distinguishing it from the less hazardous 3-benzyl analog (Eye Irrit. 2A, Warning) [1][2]. In automated synthesis platforms where all compounds in a library must be handled under a single safety protocol, this differential hazard profile may influence procurement decisions. Facilities already equipped for Eye Dam. 1 / Skin Irrit. 2 handling (e.g., with appropriate PPE, eye wash stations, and engineering controls) can incorporate this compound without additional investment, whereas facilities operating at a lower hazard threshold may prefer the 3-benzyl analog. This distinction is particularly relevant for core facilities and CROs managing diverse client projects [3].

Application
Selection Property
Validation Focus
Medicinal chemistry library design
Lipophilicity context and steric bulk
XLogP3 differentiation and membrane permeability modeling
Covalent inhibitor and PROTAC linker chemistry
Electrophilic chloromethyl handle
Nucleophilic displacement efficiency; conjugate physicochemical profiling
Agrochemical lead generation
1,2,4-Oxadiazole metabolic stability and lipophilicity
Foliar uptake modeling; species-selectivity optimization
Automated synthesis platform integration
GHS classification and handling requirements
PPE and engineering control compatibility; hazard protocol alignment
All applications are research-use contexts; data to verify in target-specific workflows.
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